N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide
Description
N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C13H20N2O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its benzamide structure, which includes a diethylaminoethyl group and a phenylethyl group.
Properties
CAS No. |
61321-78-6 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H28N2O/c1-3-23(4-2)17-16-22-21(24)20-13-9-8-12-19(20)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3,(H,22,24) |
InChI Key |
SBYNVKFKVCZAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide typically involves the reaction of benzoyl chloride with N,N-diethyl-2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halides, alkoxides
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, its antiarrhythmic effects are attributed to its ability to stabilize the cardiac membrane and reduce excitability by blocking sodium channels .
Comparison with Similar Compounds
N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide can be compared with other similar compounds, such as:
N-(2-Aminoethyl)-4-(diethylamino)benzamide: Shares a similar structure but differs in the substitution pattern on the benzamide ring.
N-(2-Diethylaminoethyl)-oleamide: Contains an oleamide group instead of a phenylethyl group, leading to different chemical and biological properties.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
